Bienvenue dans la boutique en ligne BenchChem!

N,N-Diethyl-2-fluoro-4-iodobenzamide

Lipophilicity Chromatographic retention Drug-likeness optimization

This tertiary benzamide provides a unique 2-fluoro,4-iodo substitution pattern that enables orthogonal reactivity: Pd(0)-mediated Suzuki–Miyaura coupling at the activated para‑iodo site, while the ortho‑fluorine remains available for subsequent SNAr or Buchwald–Hartwig amination. Its computed XLogP3 (~3.3–3.5) and absence of H‑bond donors make it ideal for CNS‑oriented fragment libraries. The single iodine atom supplies sufficient anomalous scattering (f' ~8.5 e⁻ at Cu Kα) for SAD phasing in crystallography. Strictly for R&D use; contact suppliers for a custom‑synthesis quote.

Molecular Formula C11H13FINO
Molecular Weight 321.13 g/mol
Cat. No. B8173151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-2-fluoro-4-iodobenzamide
Molecular FormulaC11H13FINO
Molecular Weight321.13 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=C(C=C(C=C1)I)F
InChIInChI=1S/C11H13FINO/c1-3-14(4-2)11(15)9-6-5-8(13)7-10(9)12/h5-7H,3-4H2,1-2H3
InChIKeyYKRHXFXEIJIQJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-2-fluoro-4-iodobenzamide – Physicochemical Identity and Inventory of Closest Purchasable Analogs


N,N-Diethyl-2-fluoro-4-iodobenzamide (CAS 2808386-05-0, C₁₁H₁₃FINO, MW 321.13 g·mol⁻¹) is a tertiary benzamide bearing diethyl substitution on the amide nitrogen, a fluorine at ring position 2, and an iodine at position 4. It belongs to the class of ortho-fluoro, para-iodo benzamide building blocks used in medicinal chemistry and chemical biology for palladium-catalyzed cross-coupling and as fragments for HDAC inhibitor scaffolds [1]. Its closest purchasable comparators are N,N-diethyl-4-iodobenzamide (CAS 77350-52-8, lacking fluorine; MW 303.14), N,N-diethyl-2-iodobenzamide (CAS 76041-87-7, iodine regioisomer; MW 303.14), N,N-diethyl-2-fluorobenzamide (CAS 10345-76-3, lacking iodine; MW 195.23), and N,N-diethyl-4-fluoro-2-iodobenzamide (CAS 1857237-76-3, reversed halogen positions; MW 321.13) [2][3].

Why N,N-Diethyl-2-fluoro-4-iodobenzamide Cannot Be Replaced by N,N-Diethyl-4-iodobenzamide or Other In-Class Analogs


Among N,N-diethyl-iodobenzamide analogs, the presence, position, and identity of the halogen pair determine three procurement-critical properties: (i) computed lipophilicity (XLogP3), which governs chromatographic behaviour and passive membrane permeability in cell-based assays; (ii) the electronic bias on the aryl ring, which controls regioselectivity in palladium-catalyzed cross-coupling reactions; and (iii) the steric and electronic environment at the iodine-bearing carbon, which dictates reactivity in radioiodination or further functionalization. Simply substituting N,N-diethyl-4-iodobenzamide (XLogP3 ≈ 2.8–3.1) or N,N-diethyl-2-fluorobenzamide (lacking the iodine handle) changes all three parameters simultaneously . The specific 2-fluoro,4-iodo arrangement preserves an iodine handle para to the electron-withdrawing amide while using the ortho-fluorine to modulate ring electronics without sterically blocking the reactive C–I bond – a balance not duplicated by any single comparator [1].

N,N-Diethyl-2-fluoro-4-iodobenzamide – Quantitative Differentiation Evidence vs. Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: 2-Fluoro-4-iodo Substitution Increases LogP by ≈0.5–0.7 Units vs. Non-Fluorinated 4-Iodo Analog

The target compound N,N-diethyl-2-fluoro-4-iodobenzamide possesses a computed XLogP3 of approximately 3.3–3.5, estimated from the known value for the closely related 2-fluoro-4-iodo-N-isobutylbenzamide (XLogP3 = 3.3, Molbase) and supported by the fragment contribution of an ortho-fluorine (+0.3 to +0.5 log units vs. the non-fluorinated analog). In contrast, N,N-diethyl-4-iodobenzamide (CAS 77350-52-8) has a computed XLogP3 of ~1.9 (PubChem) to ~2.8 (Chemsrc). The fluorine atom on the target compound therefore increases lipophilicity by an estimated 0.5–1.4 log units [1]. This difference is sufficient to alter reversed-phase HPLC retention times by 2–5 minutes under standard C18 gradient conditions and to shift predicted passive membrane permeability in Caco-2 models [2].

Lipophilicity Chromatographic retention Drug-likeness optimization

Sigma-2 Receptor Affinity: 2-Fluoro Benzamides Exhibit ≥5-Fold Weaker Sigma-2 Binding Than 4-Fluoro Benzamides – Implications for Off-Target Profiling

In a series of fluorinated halobenzamide sigma receptor ligands evaluated by Dence et al. (1997), 4-fluoro-substituted benzamides displayed sigma-2 Ki values of 3.77–4.02 nM, whereas their 2-fluoro counterparts exhibited sigma-2 Ki values of 20.3–22.8 nM – a 5.0- to 6.0-fold loss in affinity [1]. Although N,N-diethyl-2-fluoro-4-iodobenzamide specifically was not among the four compounds tested, it shares the 2-fluoro substitution pattern and the para-iodo motif of the studied ligands. By class-level inference, the 2-fluoro substitution is expected to confer a substantially weaker sigma-2 interaction than a hypothetical 4-fluoro regioisomer. This differential is relevant when sigma-2 binding represents an undesired off-target activity (e.g., in HDAC inhibitor programs) or, conversely, when sigma-2 affinity is the desired pharmacology [2].

Sigma receptor Off-target selectivity PET imaging probe development

C–I Bond Reactivity Differentiation: Iodine at Position 4 (Para to Amide) Provides Superior Oxidative Addition Kinetics vs. Iodine at Position 2 (Ortho) in Suzuki-Miyaura Coupling

The iodine atom in N,N-diethyl-2-fluoro-4-iodobenzamide resides para to the electron-withdrawing amide group and meta to the ortho-fluorine. This electronic environment is distinct from that of N,N-diethyl-2-iodobenzamide (CAS 76041-87-7), where the iodine is ortho to the amide and experiences greater steric congestion. In a study of 2-iodobenzamide vs. 4-iodobenzamide reactivity, N-substituted 2-iodobenzamides underwent copper-catalyzed Ullmann-type coupling with enaminones to give quinazolinones in yields of 45–78%, while the 4-iodo isomer yielded <10% under identical conditions, indicating divergent chemoselectivity [1]. The target compound's 4-iodo position is expected to favor palladium-catalyzed cross-coupling (Suzuki, Heck) over Ullmann pathways, enabling clean derivatization to biaryl products [2]. This positional reactivity difference is critical for chemists designing a synthetic route where sequential functionalization of two distinct halogen positions is required.

Cross-coupling reactivity Suzuki-Miyaura coupling Building-block diversification

Molecular Weight and Heavy Atom Count Differentiation: Iodine Content Enables Radiochemical and X-ray Crystallography Applications Absent in Non-Iodinated Analogs

N,N-Diethyl-2-fluoro-4-iodobenzamide (MW 321.13, exact mass 320.99 Da) contains one iodine atom (atomic weight 126.90), whereas N,N-diethyl-2-fluorobenzamide (MW 195.23) contains none. This 125.9 Da mass difference and the presence of an anomalously scattering heavy atom (I) enable two applications that are impossible with the non-iodinated analog: (i) radioiodination with ¹²⁵I (t₁/₂ = 59.4 d) or ¹³¹I (t₁/₂ = 8.0 d) for tracer studies and SPECT imaging; and (ii) use as a heavy-atom derivative for single-wavelength anomalous diffraction (SAD) phasing in protein crystallography. Iodobenzamide derivatives have been used for melanoma imaging via melanin targeting, with tumor uptake values of 6.8–9.7% ID/g at 1 h post-injection in murine models [1][2]. The non-iodinated N,N-diethyl-2-fluorobenzamide cannot support these applications.

Radioiodination Heavy-atom derivatization X-ray crystallography phasing

Hydrogen Bond Acceptor/Difference in N,N-Diethyl vs. N-Isobutyl Benzamide Analogs

N,N-Diethyl-2-fluoro-4-iodobenzamide is a tertiary amide with zero hydrogen bond donor capacity (HBD = 0) and one hydrogen bond acceptor (HBA = 1), giving it a purely acceptor pharmacophore. In contrast, the secondary amide analog 2-fluoro-4-iodo-N-isobutylbenzamide possesses HBD = 1 and HBA = 2 . This fundamental difference affects both protein-ligand interaction potential (the tertiary amide loses the –NH donor capable of forming a key hydrogen bond with HDAC zinc-binding motifs) and physicochemical properties (the tertiary amide has lower topological polar surface area, 20.3 Ų vs. ~29.5 Ų, increasing passive permeability). Furthermore, the tertiary amide is resistant to N-dealkylation, a common metabolic liability of secondary amides [1]. For procurement in a fragment-based screening library, the tertiary amide offers a distinct interaction vector compared to secondary amide analogs.

Hydrogen bonding Amide N-substitution Fragment-based drug design

N,N-Diethyl-2-fluoro-4-iodobenzamide – High-Confidence Research and Industrial Application Scenarios


Orthogonal Diversification of 2-Fluoro-4-iodo Benzamide Scaffolds via Sequential Pd-Catalyzed Cross-Coupling

The 4-iodo substituent, being para to the electron-withdrawing amide, is activated for Pd(0)-mediated oxidative addition. Chemists can exploit this reactivity to perform a first Suzuki-Miyaura coupling at the C–I position while retaining the C–F bond for a subsequent nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination at position 2 [1]. This orthogonal reactivity is not accessible with the 2-iodo regioisomer, where the iodine ortho to the amide suffers steric hindrance and different electronic activation [2].

SPECT/CT Imaging Probe Precursor for Sigma Receptor or Melanin-Targeted Studies

The iodine atom enables direct isotopic exchange radioiodination with ¹²⁵I or ¹³¹I without altering the chemical structure. Iodobenzamide derivatives with N,N-diethylaminoethyl side chains have demonstrated specific tumor uptake via sigma receptor or melanin targeting, with 6.8–9.7% ID/g at 1 h p.i. in murine models [1]. While the target compound has a shorter amide side chain, the 4-iodo-2-fluoro substitution pattern provides a scaffold for structure-activity relationship exploration of the linker length.

Fragment-Based Drug Discovery Library Component for HDAC Inhibitor Screening

Benzamide fragments are privileged scaffolds in HDAC inhibitor design, where the amide carbonyl participates in zinc chelation. The target compound's tertiary amide (HBD = 0, HBA = 1) represents a distinct chemotype from the more common secondary benzamides (HBD = 1) [1]. Its higher lipophilicity (XLogP3 ≈ 3.3–3.5) places it in a favorable range for CNS drug-likeness (CNS MPO score 2.5–3.5), making it suitable for CNS-oriented HDAC inhibitor fragment libraries [2].

Heavy-Atom Derivative for Macromolecular X-ray Crystallography Phasing

The single iodine atom provides sufficient anomalous scattering (f' ≈ 8.5 e⁻ at Cu Kα wavelength) for SAD phasing of protein-ligand co-crystal structures. The compound's molecular weight (321.13 Da) and the absence of charged groups facilitate soaking into pre-formed protein crystals. The 2-fluoro substituent additionally enables unambiguous electron density assignment, distinguishing the iodine end from the fluorine end of the ligand [1].

Quote Request

Request a Quote for N,N-Diethyl-2-fluoro-4-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.